

# Unveiling the Chemical Landscape of Rhodamine 800: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rhodamine 800

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This in-depth technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of **Rhodamine 800**, a near-infrared fluorescent dye with significant utility in biological research and drug development.

## Core Chemical Structure and Identifiers

**Rhodamine 800** is a cationic xanthene dye characterized by a rigid, polycyclic aromatic core. Its chemical structure is fundamental to its unique spectral properties in the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced autofluorescence from biological samples.

The key identifiers for **Rhodamine 800** are summarized below:

Identifier	Value
IUPAC Name	3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1 <sup>15</sup> , <sup>9</sup> .0 <sup>2</sup> , <sup>17</sup> .0 <sup>4</sup> , <sup>15</sup> .0 <sup>23</sup> , <sup>27</sup> .0 <sup>13</sup> , <sup>28</sup> ]octacos-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate[1]
Molecular Formula	C <sub>26</sub> H <sub>26</sub> ClN <sub>3</sub> O <sub>5</sub>
Molecular Weight	495.95 g/mol [2]
CAS Number	137993-41-0
SMILES	<chem>C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6C</chem> <chem>CC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)</chem> <chem>(=O)=O</chem>
InChI Key	HACOCUMLBPNDIN-UHFFFAOYSA-M

## Photophysical Properties

**Rhodamine 800** exhibits distinct absorption and emission characteristics that are influenced by the solvent environment. These properties are crucial for its application in various experimental settings.

## Spectral Characteristics

The absorption and emission maxima of **Rhodamine 800** in different solvents are presented below. The dye's performance in the NIR spectrum makes it particularly valuable for biological imaging.

Solvent	Absorption Max ( $\lambda_{abs}$ ) (nm)	Emission Max ( $\lambda_{em}$ ) (nm)
Methanol	682	712
Ethanol	681	702
Cyclopentanol	-	716
Acetone	683	-
DMSO	696	-
Myocardial Tissue	693	720-730

## Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield ( $\Phi$ ) and lifetime ( $\tau$ ) are critical parameters that define the efficiency and temporal dynamics of the fluorescence emission.

Solvent/Medium	Quantum Yield ( $\Phi$ )	Fluorescence Lifetime ( $\tau$ ) (ns)
Ethanol	0.25	-
PBS	-	0.68
Plasma	-	1.90 (mean)
Whole Blood	-	1.86 (mean)
Human Serum Albumin (HSA)	-	1.80 (mean)

## Experimental Protocols

### Preparation of Rhodamine 800 Stock and Working Solutions

A common protocol for preparing **Rhodamine 800** solutions for cellular staining is as follows:

- Stock Solution (5 mM): Dissolve 1 mg of **Rhodamine 800** in 525  $\mu$ L of dimethyl sulfoxide (DMSO).
- Working Solution (1-20  $\mu$ M): Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions.

## Mitochondrial Staining Protocol for Suspension Cells

This protocol outlines the steps for staining mitochondria in suspension cells:

- Harvest the cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.
- Wash the cells twice with PBS, centrifuging for 5 minutes each time. Resuspend the cells to a density of  $1 \times 10^6$  cells/mL.
- Add 1 mL of the **Rhodamine 800** working solution to the cell suspension and incubate at room temperature for 5-30 minutes.
- Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
- Wash the cells twice with PBS for 5 minutes each time.
- Resuspend the cells in a serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.

## Spectroscopic Measurement Protocol

For fluorescence spectroscopic measurements, the following general steps can be followed:

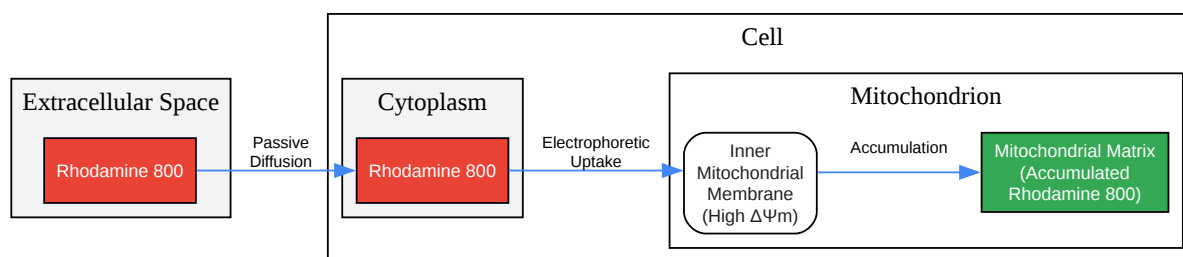
- Prepare a solution of **Rhodamine 800** in the desired solvent (e.g., PBS) at a specific concentration (e.g., 40 nM).
- For interaction studies, add the molecule of interest (e.g., p-sulfonatocalix[n]arenes at 1 mM) to the **Rhodamine 800** solution.
- Introduce the analyte (e.g., acetylcholine at 350 mM) in aliquots to the mixture while stirring.

- After a 2-minute stirring period, measure the fluorescence spectra using a spectrofluorometer.

## Mechanism of Action and Visualization

The primary mechanism of action for **Rhodamine 800** as a cellular stain is its accumulation within mitochondria, driven by the mitochondrial membrane potential ( $\Delta\Psi_m$ ). As a lipophilic cation, **Rhodamine 800** is drawn across the negatively charged inner mitochondrial membrane.

The following diagram illustrates this process:



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Caption: Mitochondrial uptake of **Rhodamine 800**.

## Synthesis of Rhodamine Dyes

A specific, detailed synthesis protocol for **Rhodamine 800** is not readily available in the public domain. However, a general method for synthesizing rhodamine dyes involves the condensation of 3-aminophenols with phthalic anhydrides. More modern approaches may involve the nucleophilic addition of an organometallic reagent to a 3,6-diaminoxanthone, followed by acid-mediated elimination to form the rosamine core structure. These general strategies provide a foundation for the chemical synthesis of this class of fluorescent dyes.

## Applications in Research and Drug Development

**Rhodamine 800**'s unique properties make it a valuable tool in several research areas:

- Mitochondrial Imaging: Its ability to specifically accumulate in mitochondria allows for the visualization and monitoring of mitochondrial membrane potential, a key indicator of cellular health and function.
- Flow Cytometry: **Rhodamine 800** can be used as a fluorescent probe in flow cytometry for cell analysis and sorting.
- Near-Infrared Fluorescence Imaging: Its emission in the NIR window is advantageous for in vivo imaging studies, enabling deeper tissue penetration and reduced background signal.
- Drug Screening: As changes in mitochondrial membrane potential are linked to various disease states and drug toxicities, **Rhodamine 800** can be employed in high-throughput screening assays to assess the effects of drug candidates on mitochondrial function.
- Tracer Dye: It has been used as a tracer dye in biological systems to study flow and transport phenomena.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)